Mivebresib

Übersicht

Beschreibung

Mivebresib, also known as MIV-101, is an investigational drug that belongs to a new class of compounds known as selective inhibitor of nuclear export (SINE). This drug has been developed by Mivebresib Corporation in order to target and inhibit the nuclear export of specific proteins. It is being studied for its potential to treat a variety of diseases, including cancer, inflammation, and neurological disorders.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Mivebresib (ABBV-075) is an oral pan-inhibitor of Bromodomain and Extra Terminal (BET) proteins . BET proteins play important roles in transcriptional regulation relevant to cancer pathogenesis . Therapeutic targeting/inhibition of BET causes apoptosis of cancer cells in vitro . Mivebresib has been studied in patients with advanced solid tumors . The safety profile, Maximum Tolerated Dose (MTD), and recommended phase II dose (RP2D) were determined in these patients .

Treatment of Relapsed/Refractory Solid Tumors

Mivebresib has been used in a first-in-human study for patients with relapsed/refractory solid tumors . The study determined the safety, pharmacokinetics/pharmacodynamics, and preliminary activity of Mivebresib in these patients .

Treatment of Prostate Cancer

Mivebresib has been studied in an expansion cohort with relapsed/refractory prostate cancer . The results from this study provided the rationale for clinical evaluation of Mivebresib as monotherapy and in combination with venetoclax .

Treatment of Myelofibrosis

The therapeutic value of BET inhibitors for AML and potentially myelofibrosis treatment has been indicated .

Pharmacokinetics/Pharmacodynamics Studies

Mivebresib has been used in pharmacokinetics/pharmacodynamics studies . These studies involve taking the patient’s biopsy and implanting it in mice with limited passage so that it closely retains the original characteristics of the malignancy and allows comparisons of response between animal model and clinical data .

Wirkmechanismus

Target of Action

Mivebresib (ABBV-075) is a potent and orally active inhibitor of the Bromodomain and Extra Terminal domain (BET) proteins . BET proteins, including BRD4, are the primary targets of Mivebresib . These proteins play crucial roles in transcriptional regulation, which is relevant to cancer pathogenesis .

Mode of Action

Mivebresib interacts with its targets by binding to the bromodomains of BET proteins, particularly BRD4, with a Ki of 1.5 nM . This binding inhibits the function of BET proteins, disrupting the transcriptional regulation in cancer cells .

Biochemical Pathways

The inhibition of BET proteins by Mivebresib affects various biochemical pathways involved in cancer pathogenesis . For instance, it has been suggested that Mivebresib inhibits M1 polarization via interrupting the p300/BRD4/HIF1A axis . .

Pharmacokinetics

In terms of pharmacokinetics, Mivebresib has been found to be rapidly absorbed with a Tmax of 2-6 hours and a terminal half-life of approximately 15-20 hours . The pharmacodynamic effects of Mivebresib were found to be proportional to dose and drug exposure . .

Result of Action

The molecular and cellular effects of Mivebresib’s action primarily involve the induction of apoptosis in cancer cells . In clinical studies, Mivebresib has demonstrated antitumor activity in vitro and in xenograft models of acute myeloid leukemia (AML) and other solid tumors . Some patients with malignant solid tumors observed stable disease after treatment with Mivebresib .

Action Environment

It’s worth noting that the safety, tolerability, and preliminary antitumor activity of mivebresib have been evaluated in different dosing schedules , suggesting that the regimen could potentially influence the drug’s efficacy.

Eigenschaften

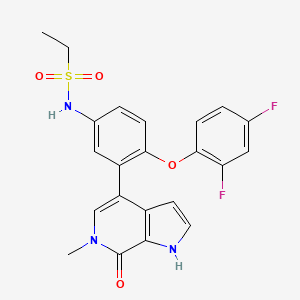

IUPAC Name |

N-[4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)26-14-5-7-19(31-20-6-4-13(23)10-18(20)24)16(11-14)17-12-27(2)22(28)21-15(17)8-9-25-21/h4-12,25-26H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDONXGFGWSSFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)C3=CN(C(=O)C4=C3C=CN4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mivebresib | |

CAS RN |

1445993-26-9 | |

| Record name | Mivebresib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445993269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIVEBRESIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR86R11J7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

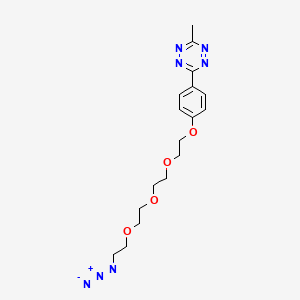

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B609014.png)